1-(4,4-Difluorocyclohexyl)propan-1-one
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Overview
Description
1-(4,4-Difluorocyclohexyl)propan-1-one is an organic compound with the molecular formula C9H14F2O and a molecular weight of 176.21 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propanone group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is subjected to fluorination to introduce the fluorine atoms at the 4,4-positions.
Fluorination: The fluorination process can be carried out using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Formation of Propanone Group: The fluorinated cyclohexane is then reacted with propanone (acetone) in the presence of a suitable catalyst to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorocyclohexyl)propan-1-one: This compound has only one fluorine atom, resulting in different chemical properties and reactivity.
1-(4,4-Dichlorocyclohexyl)propan-1-one:
1-(4,4-Difluorocyclohexyl)ethan-1-one: The shorter carbon chain in this compound affects its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which confer distinct reactivity and stability.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFXYLNBJVHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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